Baricitinib

Content Navigation

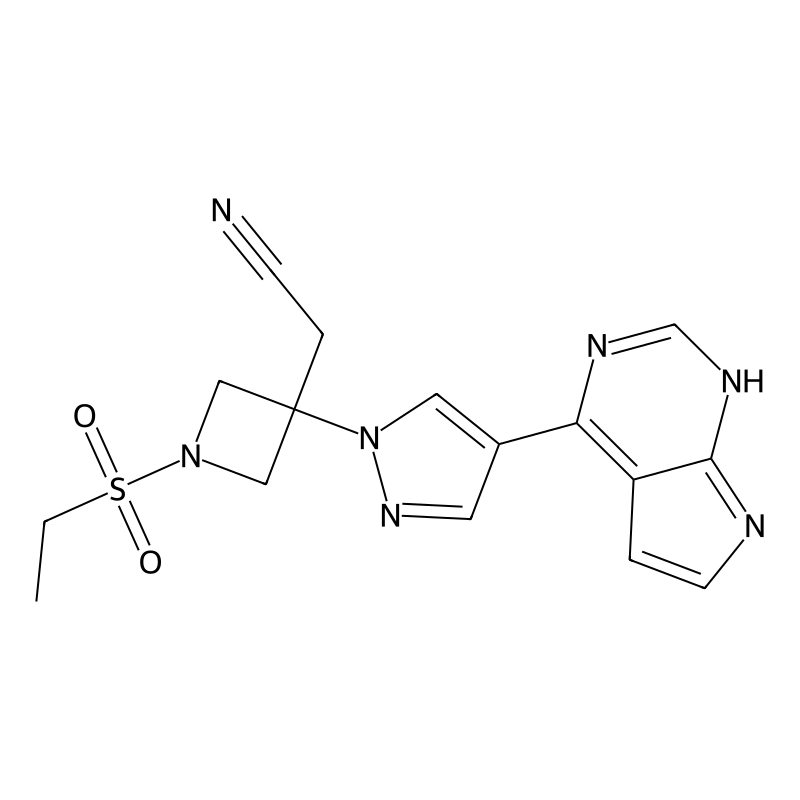

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

discovery and development of Baricitinib Incyte Eli Lilly

Scientific and Development Overview of Baricitinib

This compound is an oral, selective, and reversible inhibitor of Janus kinase (JAK) 1 and JAK 2. [1] [2] It was discovered by Incyte Corporation and subsequently licensed to Eli Lilly and Company in December 2009 through an exclusive worldwide agreement for development and commercialization in inflammatory and autoimmune diseases. [1] [3]

Key Development Milestones

The following table summarizes the major milestones in the drug's development pathway:

| Year | Milestone | Details |

|---|---|---|

| 2009 | Lilly and Incyte Collaboration | Exclusive worldwide license and collaboration agreement signed. [3] |

| Q1 2016 | First Regulatory Submissions | Applications submitted to the US FDA, European Union, and Japan for rheumatoid arthritis (RA). [3] |

| Dec 2016 | Positive CHMP Opinion | European Medicines Agency's committee recommended approval for RA. [3] |

| Feb 2017 | First Approval | Approved in the European Union for moderate-to-severe active RA. [1] |

| May 2018 | US FDA Approval for RA | Approved for adults with moderately-to-severely active RA who had an inadequate response to TNF antagonists. [1] |

| Mar 2020 | Breakthrough Therapy Designation | US FDA granted designation for alopecia areata (AA). [4] |

| Nov 2020 | COVID-19 Emergency Use Authorization (EUA) | EUA for use in combination with remdesivir for hospitalized COVID-19 patients. [1] |

| May 2022 | US FDA Approval for COVID-19 | Full approval for hospitalized adults requiring supplemental oxygen. [1] |

| Jun 2022 | US FDA Approval for Alopecia Areata | Approved for severe alopecia areata, becoming the first systemic treatment for this condition. [1] |

| 2023-2025 | Expansion into New Indications | Phase 3 trials initiated or ongoing for adolescent alopecia areata (BRAVE-AA-PEDS) and type 1 diabetes (BARICADE programs). [5] [6] |

Mechanism of Action and Signaling Pathways

This compound's therapeutic effects stem from its dual mechanism: immunomodulation via JAK-STAT inhibition and, relevant to COVID-19, potential antiviral activity via Numb-Associated Kinase (NAK) inhibition. [7]

JAK-STAT Immunomodulation

The JAK-STAT pathway is a central hub for signaling of over 50 cytokines. [8] this compound exhibits higher affinity for JAK1 (IC₅₀ = 5.9 nM) and JAK2 (IC₅₀ = 5.7 nM) compared to TYK2 (IC₅₀ = 53 nM) and JAK3 (IC₅₀ > 400 nM). [1] By reversibly inhibiting JAK1 and JAK2, it modulates the signaling of multiple cytokines implicated in inflammatory diseases, including IL-6, IL-2, IL-10, IFN-γ, and G-CSF. [1] [7] This inhibition prevents the phosphorylation and activation of STAT proteins, which in turn modulates the transcription of inflammatory genes in the nucleus. [2] [9]

The DOT script below generates a diagram of this core signaling pathway and the site of this compound's inhibition.

Diagram 1: this compound inhibits JAK-STAT signaling, preventing inflammatory gene transcription.

Anti-Viral Mechanism (NAK Inhibition for COVID-19)

The DOT script below illustrates this proposed anti-viral mechanism and its relationship to the anti-cytokine effect.

Diagram 2: this compound's dual anti-viral and anti-cytokine mechanism of action in COVID-19.

Key Clinical Trial Data and Efficacy

The development of this compound was supported by a robust clinical trial program. The table below summarizes efficacy data from pivotal trials across its three main indications.

| Indication | Trial Name / Type | Key Efficacy Endpoint(s) | Results |

|---|---|---|---|

| Rheumatoid Arthritis | RA-BEACON (Phase 3) [1] | ACR20 response at 12 weeks | Significant improvement vs placebo in patients with inadequate response to TNF antagonists. |

| Alopecia Areata (Adults) | BRAVE-AA1 & AA2 (Phase 3) [1] [5] | Proportion achieving SALT ≤20 (≥80% scalp hair coverage) at 36 weeks | 4 mg: ~35% 2 mg: ~22% Placebo: ~5% | | Alopecia Areata (Adolescents) | BRAVE-AA-PEDS (Phase 3) [5] | SALT ≤20 at 52 weeks | 4 mg: 54.1% 2 mg: 31.0% | | COVID-19 | ACTT-2 (Phase 3) [1] | Median time to recovery (this compound + Remdesivir vs Placebo + Remdesivir) | 7 days vs 8 days (Hazard Ratio: 1.16) | | Type 1 Diabetes | BANDIT (Phase 2) [6] | C-peptide preservation (beta cell function) at 48 weeks | this compound group showed increased insulin production and decreased insulin requirements vs placebo. |

Detailed Experimental Protocols

To support your research, here are detailed methodologies from key pre-clinical and clinical studies.

In Vitro Pharmacology & Anti-Viral Assay [7]

This protocol confirmed this compound's anti-cytokine and anti-viral activity.

- Objective: To evaluate the inhibitory effect of this compound on cytokine signaling and SARS-CoV-2 infectivity.

- Cell Models:

- Primary human leukocyte subpopulations for cytokine signaling.

- 3D primary human liver spheroids for viral infectivity.

- Methods:

- Cytokine Signaling: Cells were stimulated with specific cytokines (IL-2, IL-6, IL-10, IFN-γ, G-CSF). Concentration-response curves for this compound were generated by measuring the inhibition of phosphorylated STAT (pSTAT) via flow cytometry. IC₅₀ values were calculated.

- Kinase Binding Affinity: Biochemical inhibitory effects on JAK and NAK (AAK1, BIKE, GAK) members were measured using competitive binding assays.

- Viral Infectivity: Human liver spheroids were infected with purified SARS-CoV-2 and treated with this compound. Viral RNA levels were quantified using RT-PCR over several days post-infection to assess the drug's effect on viral replication.

- Key Findings: this compound inhibited signaling of COVID-19-relevant cytokines and demonstrated nanomolar affinities for AAK1 and GAK. Treatment reduced viral infectivity in liver spheroids at clinically relevant exposure levels.

Experimental Autoimmune Encephalomyelitis (EAE) Model [9]

This study investigated the efficacy of this compound in a multiple sclerosis model.

- Objective: To investigate the therapeutic efficacy of this compound in EAE mice.

- Animal Model: Female C57BL/6J mice induced with EAE by subcutaneous injection of MOG₃₅‑₅₅ peptide.

- Drug Administration:

- Groups: Vehicle control, this compound-1 (3 mg/kg), this compound-2 (10 mg/kg).

- Formulation: this compound suspended in 0.5% methylcellulose.

- Route & Duration: Administered by oral gavage once daily from day 0 to day 14 post-induction.

- Outcome Measures:

- Clinical: Daily neurological symptom scoring.

- Histological: Demyelination and immune cell infiltration in spinal cord tissue (LFB staining).

- Immunological: Flow cytometry for Th1/Th17 cells in spleen, qPCR for transcription factors (T-bet, RORγt), and analysis of STAT phosphorylation (STAT1, STAT3, STAT4) in splenic cells.

- Key Findings: this compound significantly delayed disease onset, reduced clinical severity, alleviated demyelination, downregulated Th1/Th17 responses, and suppressed phosphorylation of STAT1, STAT3, and STAT4.

Pharmacokinetics and Dosing

The favorable pharmacokinetic profile of this compound supported its once-daily oral dosing. [1] [2]

| Parameter | Value |

|---|---|

| Bioavailability | ~79% [1] |

| Tmax (Time to Cmax) | 1 hour (range 0.5-3h) [1] [2] |

| Protein Binding | 50% [1] |

| Metabolism | Minimal (<10% via CYP3A4) [1] |

| Elimination Half-life | ~12.5 hours [1] |

| Excretion | Urine (75%), Faeces (20%) [1] |

| Recommended Dosage (Adult) | RA: 2 mg once daily. Alopecia Areata: 2 mg once daily, may increase to 4 mg. COVID-19: 4 mg once daily for 14 days or until discharge. [2] |

Future Directions and Ongoing Research

The development of this compound continues to expand into new autoimmune areas.

- Type 1 Diabetes (T1D): Two global Phase 3 trials, BARICADE-DELAY (to delay onset in stage 2 T1D) and BARICADE-PRESERVE (to preserve beta cell function in new-onset stage 3 T1D), are launching based on positive Phase 2 BANDIT study results. [6] The BANDIT trial showed this compound preserved C-peptide, improved time-in-range, and reduced insulin needs. [10] [6]

- Pediatric Alopecia Areata: The ongoing BRAVE-AA-PEDS trial is evaluating this compound in children aged 6 to under 12 years, with enrollment in the U.S. expected to start soon. [5]

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. CHMP Recommends Approval of Lilly's this compound for the ... [investor.incyte.com]

- 4. Lilly Receives FDA Breakthrough Therapy Designation for ... [investor.incyte.com]

- 5. Lilly's this compound delivered near-complete scalp hair ... [prnewswire.com]

- 6. Two new trials investigating this compound to delay T1D [breakthrought1d.org]

- 7. Mechanism of this compound supports artificial intelligence ... [pmc.ncbi.nlm.nih.gov]

- 8. Small molecule drug discovery targeting the JAK-STAT ... [sciencedirect.com]

- 9. This compound Ameliorates Experimental Autoimmune ... [frontiersin.org]

- 10. New type 1 and type 2 diabetes medications in - Diabetes Qualified [diabetesqualified.com.au]

Metabolic Pathway and Pharmacokinetic Profile

Baricitinib is cleared predominantly by renal excretion, with hepatic metabolism involving CYP3A4 constituting a minor pathway. The table below summarizes its key pharmacokinetic characteristics:

| Parameter | Description |

|---|---|

| Primary Route of Elimination | Renal excretion of unchanged drug (~75%) [1] [2]. |

| Role of Hepatic Metabolism | Minor (<10% of the dose) [1] [3] [2]. |

| Key Metabolizing Enzyme | CYP3A4 (oxidation) [1]. |

| Protein Binding | Approximately 50% [1] [4]. |

| Elimination Half-life | ~12 hours [1] [4]. |

| Bioavailability | ~79% - 97% [1] [4]. |

The following diagram illustrates the primary clearance routes and the minimal involvement of CYP3A4 in this compound's overall disposition:

Drug-Drug Interaction (DDI) Clinical Studies

Clinical pharmacology studies confirm that the minimal role of CYP3A4 translates to a lack of clinically relevant interactions with inhibitors or inducers of this enzyme.

| Concomitant Drug (Role) | Effect on this compound Exposure (AUC) | Clinical Conclusion |

|---|---|---|

| Ketoconazole (strong CYP3A4 inhibitor) | No significant effect [5] [6]. | No dose adjustment needed [1]. |

| Fluconazole (CYP2C19/CYP2C9/3A4 inhibitor) | No significant effect [6]. | No dose adjustment needed. |

| Rifampicin (potent CYP3A4 inducer) | Decreased by ~34% [6]. | Not considered clinically significant; no dose adjustment recommended [1]. |

Beyond CYP-mediated interactions, one transporter-based interaction is clinically notable:

- Probenecid (OAT3 inhibitor): Decreased renal clearance of this compound by 69%, leading to a 2-fold increase in systemic exposure (AUC). The manufacturer recommends reducing the this compound dose by half in patients also taking probenecid [1] [6].

Implications for Research and Development

For researchers and clinicians, the data on this compound underscores several key points:

- Low DDI Risk: The design of clinical trials for this compound in new patient populations or combination therapies may not require extensive CYP-mediated DDI assessments.

- Focus on Renal Function: Patient factors such as renal impairment have a far greater impact on this compound exposure than hepatic metabolic variations. Dosing recommendations are detailed for different levels of renal function [1].

- Transporter Considerations: While CYP interactions are minimal, the interaction with probenecid highlights that renal transporter (OAT3) inhibition can be a critical factor for drugs cleared primarily by the kidneys.

References

- 1. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. A JAK Inhibitor for Treatment of Rheumatoid Arthritis [mdpi.com]

- 3. This compound - LiverTox - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 4. This compound [en.wikipedia.org]

- 5. HIV Drug Interactions [hiv-druginteractions.org]

- 6. AB0492 Evaluation of Potential Drug-Drug Interactions with ... [sciencedirect.com]

Baricitinib pharmacodynamics JAK1 JAK2 inhibition IC50

Quantitative Pharmacodynamic Profile

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for baricitinib against the JAK family members, illustrating its selectivity [1] [2] [3].

| JAK Family Member | IC₅₀ (nmol/L) | Relative Specificity |

|---|---|---|

| JAK1 | 5.9 | High affinity [1] [2] |

| JAK2 | 5.7 | High affinity [1] [2] |

| TYK2 | 53 | ~9-fold less potency than JAK1/2 [1] [4] |

| JAK3 | 560 to >400 | ~95-fold to >68-fold less potency than JAK1/2 [1] [2] [3] |

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive kinase inhibitor, binding to the adenosine triphosphate-binding cleft of JAK1 and JAK2 [2]. This action prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STAT) proteins, thereby modulating the transcription of genes involved in inflammatory and immune responses [5] [6] [4].

The following diagram illustrates the JAK-STAT signaling pathway and the site of this compound inhibition:

This compound inhibits JAK proteins, blocking the JAK-STAT signaling pathway and subsequent inflammatory gene transcription.

Key Experimental Evidence and Protocols

The efficacy of this compound has been evaluated in various in vitro and cellular models to understand its impact on immune cell functions.

Impact on B-Cell Function

A 2024 study used multiparameter flow cytometry to examine the effects of several JAK inhibitors, including this compound, on B-cell differentiation and function [7].

1. Experimental Protocol: Plasmablast Differentiation Assay

- Cell Source: Peripheral blood mononuclear cells (PBMCs) from healthy donors [7].

- Stimulation: Cells were stimulated for 3-4 days with a combination of:

- JAK Inhibitor Application: this compound, tofacitinib, upadacitinib, and filgotinib were added at concentrations ranging from 10 to 1000 nM, covering the therapeutic range [7].

- Outcome Measurements:

2. Key Findings: this compound, along with tofacitinib and upadacitinib, demonstrated a dose-dependent inhibitory effect on plasmablast differentiation and subsequent immunoglobulin production [7]. This compound showed a two-fold decrease in plasmablast frequency at 1000 nM, though with greater donor variability compared to other inhibitors [7]. Filgotinib showed no significant effect [7]. The study concluded that the effect was primarily on B-cell stimulation and proliferation, rather than on already differentiated cells [7].

The experimental workflow for this B-cell study is summarized below:

Workflow for evaluating the effect of JAK inhibitors on B-cell differentiation in vitro.

Inhibition of STAT Phosphorylation

Further mechanistic studies have investigated the direct impact of JAK inhibition on downstream STAT signaling [7].

1. Experimental Protocol: STAT Phosphorylation Assay

- Cell Source: Purified peripheral B-cells [7].

- Stimulation: Cells were stimulated with IL-21 and/or IL-2 to activate the JAK-STAT pathway [7].

- JAK Inhibitor Application: The same panel of JAK inhibitors was used [7].

- Outcome Measurement: Phosphorylation of STAT3 and STAT5 was assessed via Western blot analysis [7].

2. Key Findings: All tested JAK inhibitors, except filgotinib, inhibited IL-2 or IL-21-induced STAT3 phosphorylation [7]. All inhibitors, including filgotinib, suppressed STAT5 phosphorylation, though higher concentrations of filgotinib were required [7]. This indicates that different JAK inhibitors have distinct effects on specific STAT signaling nodes [7].

Comparative Pharmacokinetic Overview

For a comprehensive profile, key pharmacokinetic parameters are summarized below. This compound has a relatively short half-life, which contributes to its convenient once-daily dosing [1] [5] [6].

| Parameter | Value | Context |

|---|---|---|

| Bioavailability | ~79-80% [6] [4] | High |

| Time to Cₘₐₓ (Tₘₐₓ) | ~1 hour (range 0.5-3 h) [8] [5] | Rapid absorption |

| Protein Binding | ~50% [8] [5] [6] | Moderate |

| Volume of Distribution (Vd) | ~76 L [8] [5] | Extensive tissue distribution |

| Metabolism | <10% via CYP3A4 [1] [5] [6] | Minimal hepatic metabolism |

| Primary Route of Elimination | Renal (~75% unchanged) [1] [8] [5] | Renal impairment requires dose adjustment |

| Elimination Half-Life | ~12.5 hours [1] [5] [6] |

Clinical and Therapeutic Implications

The pharmacodynamic properties of this compound directly translate to its clinical use and dosing strategies.

Dosing and Administration: The 4 mg once-daily dose was identified in population models to offer the optimum benefit-risk balance, with the 2 mg dose also providing an acceptable profile [1] [3]. Dose reduction is recommended for patients with moderate renal impairment, those taking strong OAT3 inhibitors like probenecid, and those aged 65 years or older with a history of infections [1] [8].

Therapeutic Versatility: By inhibiting signaling pathways of cytokines like IL-6, IL-12, IL-23, and type I and II interferons, this compound has demonstrated efficacy in a spectrum of immune-mediated diseases beyond rheumatoid arthritis, including alopecia areata, atopic dermatitis, and as an anti-inflammatory agent in severe COVID-19 [8] [5] [4].

References

- 1. A JAK Inhibitor for Treatment of Rheumatoid Arthritis [mdpi.com]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. This compound: Pharmacodynamics and pharmacokinetics [chemicalbook.com]

- 4. This compound: From Rheumatoid Arthritis to COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. This compound [en.wikipedia.org]

- 7. JAK Inhibitors and B Cell Function: A Comparative Study of ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

Baricitinib therapeutic applications review

Pharmacological and Experimental Details

For research and development professionals, the specific pharmacokinetic properties and experimental methodologies are crucial.

Pharmacokinetic Properties

The following table summarizes key pharmacokinetic parameters of baricitinib [1] [2] [3].

| Parameter | Description |

|---|---|

| Bioavailability | ~80% [2] [3]. |

| Tmax (Time to Cmax) | ~1 hour (range 0.5-3 hours) [2] [3]. |

| Protein Binding | ~50% [1] [2]. |

| Metabolism | <10% metabolized, primarily by CYP3A4 [1] [2]. |

| Primary Route of Elimination | Renal excretion (~75%, mostly unchanged drug) [1] [2]. |

| Elimination Half-Life | ~12 hours (in patients with RA or AD) [1] [2]. |

Detailed Experimental Protocol: pSTAT3 Inhibition

The following diagram and protocol detail a methodology for assessing the pharmacodynamic effect of this compound on STAT3 phosphorylation (pSTAT3) in immune cells, based on a recent study [4].

Experimental workflow for assessing this compound's inhibition of STAT3 phosphorylation.

Key Methodological Details [4]:

- Cell Source: Peripheral blood mononuclear cells (PBMCs) isolated from patients with Systemic Lupus Erythematosus (SLE) and healthy controls via Ficoll density gradient centrifugation.

- Stimulation: Cells were stimulated with IL-6 (100 ng/mL) or IL-15 (100 ng/mL) for 15 minutes to induce STAT3 phosphorylation.

- This compound Treatment: Cells were pre-incubated with this compound (dissolved in DMSO) at indicated concentrations for 15 minutes prior to cytokine stimulation.

- Analysis: Cells were fixed, stained with a viability dye, and labeled with surface antibodies (e.g., anti-CD4, anti-CD8, anti-CD11b) for T-cell and myeloid cell identification. Intracellular staining for pSTAT3 was performed and analyzed using single-cell flow cytometry.

- Key Finding: this compound effectively inhibited pSTAT3 in CD4+ T cells, CD8+ T cells, and CD11b+ myeloid cells, with a stronger inhibitory effect following IL-6 stimulation compared to IL-15 [4].

Mechanism of Action and Signaling Pathways

This compound's therapeutic effects are mediated through the inhibition of the JAK-STAT signaling pathway, which is central to the pathogenesis of multiple immune-mediated diseases.

This compound inhibits JAK-STAT signaling, blocking inflammatory gene transcription.

Pathway Specifics by Disease [1] [5] [4]:

- Atopic Dermatitis (AD): Inhibits signaling of Th2 cytokines (IL-4, IL-13, IL-31) and TSLP, which use JAK1/JAK2/JAK3 pairs.

- Alopecia Areata (AA): Primarily blocks IFN-γ signaling (JAK1/JAK2), which disrupts hair follicle immune privilege and leads to IL-15 production, further activating cytotoxic T cells.

- Rheumatoid Arthritis (RA) & SLE: Targets multiple cytokines, including IL-6 (signaling via JAK1/JAK2) and type I interferons.

References

- 1. : A this compound in Moderate to Severe Atopic Dermatitis - PMC Review [pmc.ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. The effect of this compound on pSTAT3 levels in IL-6 [frontiersin.org]

- 5. of Application in Dermatology | JIR this compound [dovepress.com]

Baricitinib immune-mediated inflammatory diseases overview

Mechanism of Action and Pharmacokinetics

Baricitinib functions as a reversible inhibitor of Janus kinases (JAKs), intracellular enzymes crucial for signaling cytokines and growth factors involved in immune responses [1]. It exhibits higher affinity for JAK1 and JAK2 compared to JAK3 and TYK2 [1] [2].

- JAK-STAT Pathway Modulation: By inhibiting JAKs, this compound prevents the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins. This disruption dampens the transcription of inflammatory genes and the production of various inflammatory mediators [1] [3].

- Key Pharmacokinetic Properties:

- Absorption & Distribution: Rapidly absorbed with ~97% bioavailability; peak plasma concentration in ~1.5 hours. It is 50% plasma protein bound with a volume of distribution of 76 L [1].

- Metabolism & Elimination: ~10% hepatic metabolism (primarily via CYP3A4); ~75% renal clearance. Its elimination half-life is approximately 12 hours [1].

The diagram below illustrates how this compound inhibits cytokine signaling via the JAK-STAT pathway.

This compound inhibits JAK1/JAK2, blocking JAK-STAT pathway and inflammatory gene transcription.

Clinical Indications and Dosing

This compound is approved for several immune-mediated conditions, with dosage adjustments required based on specific indications and patient renal function [1].

| Indication | Approved Age Group | Recommended Dosage | Key Considerations |

|---|---|---|---|

| Rheumatoid Arthritis [1] | Adults | 2 mg once daily | May be used as monotherapy or in combination with other DMARDs. |

| COVID-19 [1] | Adults & Pediatrics (≥2 years, under EUA) | 4 mg once daily for 14 days or until discharge | For hospitalized patients requiring supplemental oxygen/ventilation. |

| Alopecia Areata [1] | Adults | Initial: 2 mg once daily; May increase to 4 mg | For severe cases; reduce to 2 mg after adequate response. | | Juvenile Idiopathic Arthritis (JIA) [4] | Pediatrics (2 to <18 years) | (Under clinical investigation) | Efficacy shown in the Phase 3 JUVE-BASIS trial. |

Renal Impairment Dosing is critical for safety [1]:

- COVID-19: 4 mg (mild), 2 mg (moderate), 1 mg (severe); not recommended (ESRD).

- Rheumatoid Arthritis/Alopecia: 2 mg (mild), 1 mg (moderate for RA); 2 mg→1 mg (moderate for Alopecia); not recommended (severe).

Efficacy and Biomarker Insights

This compound demonstrates efficacy in clinical trials, with emerging biomarkers offering potential for predicting treatment response.

- Pain Relief in Rheumatoid Arthritis: JAK inhibitors like this compound provide rapid pain relief, often within 1-2 weeks, which can precede full anti-inflammatory effects. This suggests a direct role in modulating central pain processing pathways by attenuating cytokines like IL-6 and GM-CSF [2].

- Biomarkers of Treatment Response: A 2025 post-hoc analysis of the JUVE-BASIS trial in JIA identified serum biomarkers associated with positive response to this compound [4] [5].

- Key Biomarkers: Changes in proteins related to macrophage activation (CCL7, CCL18, IL-6) and regulation of the extracellular matrix (MMP-3) were positively correlated with clinical improvement [4] [5].

- Clinical Utility: Assessing these biomarkers could help identify patients most likely to be "super-responders," enabling a more precision-based approach to therapy [4].

Experimental Protocol: Assessing pSTAT3 Inhibition

To evaluate this compound's immunomodulatory effects in a research setting, you can measure its inhibition of STAT3 phosphorylation (pSTAT3) in immune cells. The following protocol is adapted from a 2025 study on Systemic Lupus Erythematosus (SLE) [3].

Objective: To quantify the inhibitory effect of this compound on IL-6- or IL-15-induced STAT3 phosphorylation in human PBMCs using flow cytometry [3].

Materials:

- Cells: Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood via Ficoll density gradient centrifugation [3].

- Stimulants: Recombinant human IL-6 (100 ng/mL) and IL-15 (100 ng/mL) [3].

- Inhibitor: this compound (dissolved in DMSO as a 10 mM stock solution, then diluted to working concentrations in cell culture medium) [3].

- Key Antibodies: Fluorescently labeled antibodies against CD4 (T-cells), CD8 (T-cells), CD11b (myeloid cells), and phosphorylated STAT3 (pSTAT3) [3].

Workflow: The experimental procedure for evaluating this compound's effect on STAT3 phosphorylation is outlined below.

Workflow for evaluating this compound inhibition of STAT3 phosphorylation in immune cell subsets.

Safety and Comparative Risk Profile

Understanding the safety profile of this compound is crucial for clinical decision-making. A 2025 large-scale meta-analysis provides a direct comparison with TNF antagonists [6].

Summary of Comparative Safety (vs. TNF Antagonists) [6]:

| Safety Outcome | Incidence with JAKi (per 100 person-years) | Incidence with TNFi (per 100 person-years) | Pooled Hazard Ratio [95% CI] |

|---|---|---|---|

| Serious Infections | 3.79 | 3.03 | 1.05 [0.97–1.13] |

| Malignant Neoplasms | 1.00 | 0.94 | 1.02 [0.90–1.16] |

| Major Adverse Cardiovascular Events (MACE) | 0.72 | 0.66 | 0.91 [0.80–1.04] |

| Venous Thromboembolism (VTE) | 0.57 | 0.52 | 1.26 [1.03–1.54] |

- No Meaningful Difference was found for most serious adverse events, including infections, cancer, and MACE, suggesting a similar safety profile to TNF antagonists in these domains [6].

- Elevated VTE Risk: JAK inhibitors are associated with a slightly higher risk of VTE, which aligns with existing safety warnings and should be considered in patients with underlying risk factors [6].

Research and Development Perspectives

- Therapeutic Drug Monitoring (TDM): Research is ongoing to establish TDM for JAK inhibitors, including this compound. Characterizing pharmacokinetics and exposure-response relationships aims to optimize dosing for efficacy while minimizing toxicity, moving towards a personalized medicine approach [7].

- Beyond Approved Uses: Investigational areas for this compound include psoriatic arthritis, vitiligo, and systemic lupus erythematosus (SLE), though clinical trial results in SLE have been mixed, highlighting the need for biomarker-driven patient selection [1] [3].

References

- 1. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. Effects of Janus Kinase Inhibitors on Rheumatoid Arthritis Pain [pmc.ncbi.nlm.nih.gov]

- 3. The effect of this compound on pSTAT3 levels in IL-6 [frontiersin.org]

- 4. a post-hoc analysis of the phase 3 JUVE-BASIS trial [pubmed.ncbi.nlm.nih.gov]

- 5. Eli Lilly study finds serum biomarkers for JIA treatment ... [linkedin.com]

- 6. Comparative Safety of JAK Inhibitors vs TNF Antagonists in ... [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic Drug Monitoring for Precision Dosing of Janus ... [researchprotocols.org]

Baricitinib preclinical research and development

Molecular Profile & Mechanism of Action

Baricitinib is an oral, selective, and reversible inhibitor of Janus kinases (JAKs), with a higher affinity for JAK1 and JAK2 [1]. The table below summarizes its core molecular characteristics.

| Property | Description |

|---|---|

| Drug Name | This compound (INCB028050) [2] |

| Molecular Target | Janus Kinase 1 (JAK1) & Janus Kinase 2 (JAK2) [1] |

| Primary Mechanism | Inhibits JAK-STAT signaling pathway by blocking phosphorylation of STAT proteins (STAT1, STAT3, STAT4) [2] [3] |

| Key Affected Pathways | JAK-STAT, NF-κB (indirectly via cytokine reduction) [4] |

| Key Inhibited Cytokines | IL-6, IL-23, IFN-γ, CSF-1, GM-CSF, and multiple chemokines (e.g., CCL2, CCL3, CXCL10) [2] [3] [4] |

This compound exerts its effects by modulating the JAK-STAT signaling pathway, which is crucial for the expression of various inflammatory cytokines. The following diagram illustrates this core mechanism and its therapeutic consequences in autoimmune and inflammatory diseases.

This compound inhibits JAK-STAT signaling, preventing pro-inflammatory gene transcription.

Preclinical Efficacy in Disease Models

Preclinical studies have validated this compound's efficacy across multiple disease models. The table below summarizes key quantitative findings.

| Disease Model | Species | Dosing (mg/kg/day) | Key Efficacy Findings | Proposed Mechanism in Model |

|---|---|---|---|---|

| Experimental Autoimmune Encephalomyelitis (EAE) - Multiple Sclerosis model [2] | Mouse | 3 & 10 (oral gavage) | Delayed disease onset; decreased severity; reduced demyelination & immune cell infiltration in spinal cord. | ↓ Th1/Th17 cell proportions; ↓ IFN-γ & IL-17; ↓ RORγt & T-bet mRNA; ↓ p-STAT1/3/4. |

| Collagen Antibody-Induced Arthritis (CAIA) - Rheumatoid Arthritis model [4] | Mouse | 40 (oral gavage) | Improved arthritis score & grip strength; suppressed tactile allodynia (neuropathic pain). | ↓ IL-6/JAK/STAT3 pathway in DRG neurons; ↓ CSF-1 expression. |

| Acute Peritonitis & Systemic Inflammatory Response (SIRS) [3] | Mouse | 40 (intraperitoneal) | Reduced neutrophil infiltration; decreased pro-inflammatory cytokines (TNF-α, IL-6) in peritoneal fluid; improved survival. | Inhibited activation of macrophages & neutrophils; ↓ ROS production. |

| Zymosan/LPS-Induced Innate Immune Activation (in vitro) [3] | Mouse (Peritoneal Macrophages) | 1 - 5 µM | Suppressed mRNA transcription of Il6, Ccl2, Ccl3, Cxcl10, Csf3 induced by TLR agonists. | Direct inhibition of JAK-STAT and NF-κB pathways in innate immune cells. |

Pharmacokinetics & Allometric Scaling

A 2022 study performed allometric scaling to predict human pharmacokinetics of this compound from preclinical data [5]. The table below compares predicted versus observed human values.

| Parameter | Simple Allometry (SA) Prediction | Reported Human Value (Observed) | Notes |

|---|---|---|---|

| Volume of Distribution (Vd) | 65.3 L | 76 L (Reported as 75.5 L) | Good agreement between prediction and observation [5]. |

| Clearance (Cl) | 245 mL/min | 170 mL/min | SA prediction was closer than methods using correction factors [5]. |

| Bioavailability | - | ~97% [1] | Rapidly absorbed, reaching peak plasma concentration in 1.5 hours on average [1]. |

| Elimination Half-life | - | ~12 hours [1] | Primarily cleared renally (~75%) [1] [5]. |

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the search results, providing a blueprint for experimental replication.

In Vivo EAE Model for Multiple Sclerosis [2]

- Animal Model: Female C57BL/6J mice (6-8 weeks old).

- EAE Induction:

- Immunization by subcutaneous injection of 200 µg MOG³⁵⁻⁵⁵ peptide in Complete Freund's Adjuvant.

- Intraperitoneal injection of 200 ng pertussis toxin on day 0 and day 2.

- Drug Administration:

- This compound (INCB028050) suspended in 0.5% methylcellulose.

- Administered by oral gavage at 3 mg/kg and 10 mg/kg daily from day 0 to 14 post-immunization.

- Control groups received the vehicle (0.5% methylcellulose).

- Disease & Outcome Assessment:

- Clinical Scoring: Daily from injection until day 30. Scale: 0 (no signs) to 5 (moribund).

- Histology: Spinal cord harvested at disease peak, stained with Luxol Fast Blue (LFB) to assess demyelination and immune cell infiltration.

- Flow Cytometry: Splenic mononuclear cells restimulated and stained for intracellular IFN-γ (Th1) and IL-17 (Th17) to assess CD4+ T cell populations.

- qPCR: Analysis of key transcription factors (RORγt, T-bet) in splenic cells.

In Vivo CAIA Model for Rheumatoid Arthritis and Pain [4]

- Animal Model: Male DBA/1JJmsSlc mice (8-10 weeks old).

- CAIA Induction:

- Intravenous injection of 1.5 mg anti-collagen antibody cocktail at day 0.

- Intraperitoneal injection of 50 µg LPS at day 3.

- Drug Administration:

- This compound (4 mg/mL) dissolved in distilled water.

- Administered by oral gavage at 40 mg/kg/day from day 0.

- Control groups received vehicle or celecoxib (30 mg/kg/day) as an active comparator.

- Outcome Assessment:

- Arthritis Scoring: Visual scoring (0-4 per paw) and measurement of paw width with a digital caliper.

- Pain Behavior: Grip strength test and tactile allodynia measured using a dynamic plantar aesthesiometer (von Frey test).

- RNA Sequencing (RNA-seq): DRG neurons harvested for transcriptomic analysis to identify altered pathways.

- Histology: Ankle joints and spinal cord (L4-L5 segments) analyzed for inflammation, bone erosion, and glial cell activation (microglia/astrocytes).

In Vitro Macrophage Activation Assay [3]

- Cell Culture: Isolation and culture of primary murine peritoneal macrophages (PMs).

- Cell Stimulation & Treatment:

- PMs were pre-treated with this compound (1, 5 µM) or vehicle for 1 hour.

- Cells were then stimulated for 6-8 hours with various TLR agonists:

- Zymosan (TLR2 agonist)

- LPS (TLR4 agonist)

- R848 (TLR7/8 agonist)

- CpG ODN (TLR9 agonist)

- Outcome Measurements:

- qPCR: mRNA expression of inflammatory factors (Tnf, Il6, Ccl2, Ccl3, Cxcl10, etc.).

- ELISA: Protein levels of cytokines (TNF-α, IL-6) in culture supernatants.

- ROS Assay: Production of reactive oxygen species measured using a fluorescence probe.

The workflow for these in vitro and in vivo studies is summarized in the following diagram.

Workflow of key preclinical models and analyses for this compound.

Key Research Gaps and Future Directions

Despite extensive data, several research gaps remain. The long-term safety profile of this compound, especially in pediatric populations, requires continued monitoring as real-world evidence grows [6] [7]. Furthermore, while preclinical data is robust in established disease models, its efficacy in preventing or treating earlier disease stages (e.g., pre-clinical type 1 diabetes) is still under investigation [8].

References

- 1. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. This compound Ameliorates Experimental Autoimmune ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits the activation of innate immune cells and ... [sciencedirect.com]

- 4. This compound ameliorates inflammatory and neuropathic pain in ... [arthritis-research.biomedcentral.com]

- 5. Advantages of Allometric Scaling Methods for Predicting Human... [biomedpharmajournal.org]

- 6. Real-World Data Support this compound Use for Atopic Dermatitis, Alopecia [hcplive.com]

- 7. Achieves Significant Hair Regrowth in... | Dermatology Times this compound [dermatologytimes.com]

- 8. New type 1 and type 2 diabetes medications in - Diabetes Qualified [diabetesqualified.com.au]

Comprehensive Application Notes and Protocols for Baricitinib Therapeutic Drug Monitoring Using UPLC-MS/MS

Then, I will now begin writing the main body of the report.

Introduction and Background

Baricitinib (Olumiant) represents a significant advancement in the treatment of immune-mediated inflammatory diseases as a selective Janus kinase (JAK) 1/2 inhibitor. Initially approved for rheumatoid arthritis, its therapeutic applications have expanded to include alopecia areata, atopic dermatitis, and most notably, COVID-19 management in hospitalized patients requiring supplemental oxygen. The U.S. Food and Drug Administration granted emergency use authorization for this compound in COVID-19 treatment in 2021, followed by full approval in 2022. Despite its established efficacy, this compound therapy presents notable challenges, including significant inter-patient variability in pharmacokinetic parameters and potential adverse effects such as elevated liver enzymes, thrombocytosis, neutropenia, and venous thromboembolism. These factors, combined with its narrow therapeutic index in critically ill patients, necessitate precise drug monitoring to optimize clinical outcomes while minimizing toxicity risks.

Therapeutic Drug Monitoring (TDM) has emerged as an essential strategy for this compound treatment individualization, particularly in special populations such as critically ill COVID-19 patients, pediatric populations, and those with renal or hepatic impairment. Recent studies have demonstrated high inter-patient variability in this compound plasma exposure, with coefficients of variation exceeding 50% in some cohorts. This variability stems from multiple factors including altered organ function, drug-drug interactions, inflammation-driven changes in drug metabolism, and demographic variables. The development of robust, sensitive, and rapid bioanalytical methods for this compound quantification is therefore paramount for successful TDM implementation. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has become the gold standard technique for this application, offering the necessary sensitivity, specificity, and throughput required for clinical monitoring.

Analytical Method Development

Instrumentation and Chromatographic Conditions

The development of UPLC-MS/MS methods for this compound quantification has focused on achieving rapid separation while maintaining optimal sensitivity and resolution. Current methodologies utilize reversed-phase chromatography with sub-2μm particle columns to achieve high efficiency separation. The stationary phase of choice is typically a C18 column, such as the Acquity BEH C18 (2.1 × 50 mm, 1.7 μm) or similar dimensions, maintained at 40°C to ensure retention time reproducibility. For mobile phase composition, two predominant approaches have emerged: isocratic and gradient elution. The isocratic method employs a simplified mixture of acetonitrile and 0.1% formic acid in water (65:35, v/v), enabling ultra-fast analysis within 1 minute. Alternatively, gradient methods utilize programmed changes from high aqueous to high organic composition over 1.5-2 minutes, enhancing separation flexibility for complex matrices.

A particularly innovative approach has been implemented using hydrophilic interaction liquid chromatography (HILIC) with an Acquity UPLC HILIC BEH (2.1 × 50 mm, 1.7 μm) column. This method employs a mobile phase consisting of 0.1% formic acid in acetonitrile and 20 mM ammonium acetate (pH 3) in a 97:3 ratio, capitalizing on the compound's polarity for optimal retention and separation. The flow rate is typically maintained at 0.2-0.3 mL/min, balancing analysis time with column backpressure and ionization efficiency. These chromatographic conditions have demonstrated excellent peak symmetry and resolution of this compound from potentially interfering endogenous compounds, with retention times consistently around 1.0-1.5 minutes across different methodologies.

Mass Spectrometric Parameters

Mass spectrometric detection of this compound employs electrospray ionization (ESI) in positive ion mode, capitalizing on the compound's inherent basicity and efficient protonation. Detection is performed using Multiple Reaction Monitoring (MRM), which provides exceptional specificity through selection of precursor-to-product ion transitions. The consistent precursor ion observed for this compound is [M+H]+ at m/z 372.0, with the most abundant and specific product ion at m/z 251.0 resulting from cleavage of the ethyl sulfonyl group from the pyrrolopyrimidine core structure. Alternative fragment ions at m/z 179.0 and m/z 118.0 provide confirmatory transitions when required.

Table 1: Optimal Mass Spectrometry Parameters for this compound Quantification

| Parameter | This compound | Internal Standards |

|---|---|---|

| Precursor Ion (m/z) | 372.0 | 381.0 (Upadacitinib), 429.7 (Irbesartan), 371.0 (Encorafenib) |

| Product Ion (m/z) | 251.0 | 256.0 (Upadacitinib), 207.4 (Irbesartan), 250.0 (Encorafenib) |

| Cone Voltage (V) | 20-30 | 20-30 |

| Collision Energy (eV) | 25-30 | 20-25 |

| Ionization Mode | ESI+ | ESI+ |

Instrument parameters are carefully optimized to maximize sensitivity while maintaining robustness. Source temperature is typically maintained at 150°C, with desolvation temperatures ranging from 350-500°C. Desolvation gas flow rates of 800-1000 L/hour and cone gas flows of 50-150 L/hour have been reported as optimal. The capillary voltage is generally set at 3.0-3.5 kV, and collision gas pressure is maintained at 0.10-0.15 mL/min to ensure efficient fragmentation while maintaining adequate signal intensity.

Sample Preparation Techniques

Sample preparation represents a critical step in this compound bioanalysis, directly impacting method sensitivity, reproducibility, and matrix effect. Protein precipitation (PPT) has emerged as the most widely adopted technique due to its simplicity, efficiency, and compatibility with high-throughput workflows. The optimized PPT protocol involves mixing 100 μL of plasma with 300 μL of acetonitrile (1:3 ratio) containing the internal standard. After vigorous vortexing for 1-2 minutes and centrifugation at 13,000-15,000 × g for 10 minutes at 4°C, the supernatant is directly injected into the UPLC-MS/MS system. This approach demonstrates exceptional recovery rates exceeding 85% while effectively eliminating phospholipid-mediated matrix effects.

Alternative preparation methods include liquid-liquid extraction (LLE) using n-hexane and dichloromethane (1:1, v/v), which provides superior sample clean-up for complex matrices. The LLE approach demonstrates particular utility when analyzing samples with significant lipid content or when concentrating samples for enhanced sensitivity. Notably, all developed sample preparation protocols require minimal plasma volumes (50-100 μL), making them particularly suitable for pediatric applications and situations where sample availability is limited. The choice of internal standard has been systematically evaluated, with upadacitinib, encorafenib, and irbesartan all demonstrating excellent analytical performance with minimal cross-talk and consistent extraction efficiency relative to this compound.

Method Validation

Selectivity, Linearity and Sensitivity

Method selectivity has been rigorously evaluated by analyzing blank plasma samples from at least six different sources to demonstrate the absence of endogenous interference at the retention times of both this compound and the internal standard. Chromatographic resolution consistently shows baseline separation of analytes from potential interferents, with signal contributions from blank matrix measuring less than 20% of the lower limit of quantification (LLOQ) for this compound and less than 5% for the internal standard. The linearity of this compound quantification has been established across concentration ranges tailored to specific clinical applications, from pharmacokinetic studies requiring wide dynamic ranges to TDM applications focused on therapeutic concentrations.

Table 2: Analytical Performance Characteristics of Validated UPLC-MS/MS Methods

| Validation Parameter | Human Plasma Methods | HLM Matrix Method | Pediatric Method |

|---|---|---|---|

| Linear Range (ng/mL) | 1.0-100 | 1.0-3000 | 1.024-100 |

| LLOQ (ng/mL) | 1.0 | 1.0 | 1.024 |

| Intra-day Precision (%CV) | 0.12-8.67% | 0.12-11.67% | <10% |

| Intra-day Accuracy (%) | 85.31-108.67% | 85-115% | 85-115% |

| Inter-day Precision (%CV) | 1.20-11.67% | 1.20-11.67% | <15% |

| Inter-day Accuracy (%) | 87.50-111.67% | 87.50-111.67% | 85-115% |

| Recovery (%) | >85% | >85% | >80% |

| Matrix Effect (%CV) | <10% | <10% | <15% |

The sensitivity of current UPLC-MS/MS methods is exceptional, with LLOQs reaching 1.0 ng/mL in plasma, sufficient to quantify this compound concentrations throughout the dosing interval. Calibration curves demonstrate excellent linearity with correlation coefficients (r²) consistently exceeding 0.995 across all validated methods. Weighted least-squares regression (1/x or 1/x²) is typically employed to ensure accuracy across the dynamic range. For specialized applications such as metabolic stability studies in human liver microsomes, extended calibration ranges up to 3000 ng/mL have been successfully validated to accommodate high concentrations encountered in incubation matrices.

Precision, Accuracy and Stability

Precision and accuracy evaluations遵循 current regulatory guidelines (FDA, EMA), with quality control samples analyzed at multiple concentrations across the calibration range. Intra-day precision consistently demonstrates coefficient of variation (CV) values below 8.67%, while inter-day precision remains within 11.67% across all validated concentration levels. Accuracy measurements show minimal deviation from nominal concentrations, with relative error values typically within ±15% for quality control samples and ±20% at the LLOQ. These results confirm the exceptional reproducibility of this compound quantification across different analysts, instruments, and days.

Stability assessments have comprehensively evaluated this compound under various storage and processing conditions. Bench-top stability data confirm the analyte's integrity in plasma for at least 6 hours at room temperature, while processed sample stability in autosampler conditions (10°C) exceeds 24 hours. Freeze-thaw stability has been demonstrated through three complete cycles with minimal concentration deviation (<10%). Long-term stability evaluations confirm that this compound remains stable in plasma for at least 90 days when stored at -80°C. Additionally, stock solution stability assessments verify compound integrity for at least 6 months when stored at -80°C, establishing robust conditions for method implementation in routine TDM laboratories.

Clinical Application and Pharmacokinetic Data

Therapeutic Drug Monitoring in Patient Populations

The clinical application of UPLC-MS/MS methods for this compound TDM has yielded valuable insights into the drug's pharmacokinetics across diverse patient populations. Studies in hospitalized COVID-19 patients receiving standard doses of 2 mg/day or 4 mg/day have revealed surprising variability in plasma exposure, with mean concentrations of 15.36 ng/mL and 12.64 ng/mL, respectively. This non-dose-proportional relationship highlights the complex pharmacokinetics in critically ill patients and underscores the importance of TDM for dose optimization. Further investigations in critically ill COVID-19 patients demonstrated wide inter-patient variability, with trough concentrations (C0) ranging from 1.4 to 8.0 ng/mL and maximum concentrations (Cmax) ranging from 4.9 to 37.3 ng/mL following a 4 mg daily dose.

Pediatric applications of this compound TDM have revealed similarly variable pharmacokinetics, with plasma concentrations ranging from 11.25 ± 10.86 ng/mL (mean ± SD) in patients with a median age of 14 years. This substantial variability emphasizes the particular importance of TDM in pediatric populations, where developmental changes in drug metabolism and distribution further complicate dosing predictions. Population pharmacokinetic modeling suggests that renal function, reflected by glomerular filtration rate, represents the most significant covariate affecting this compound exposure, with one study reporting a patient with reduced GFR (74 mL/min) exhibiting the highest trough concentration in the cohort.

Pharmacokinetic Parameters and Metabolic Stability

Comprehensive pharmacokinetic characterization using validated UPLC-MS/MS methods has established key parameters for this compound. The area under the curve (AUC0-24h) in critically ill patients was determined to be 188.8 ng·h/mL, substantially lower than values previously reported in healthy volunteers. This discrepancy may reflect disease-related alterations in drug absorption, distribution, or elimination. This compound's in vitro metabolic stability has been systematically evaluated using human liver microsomes, revealing an intrinsic clearance of 27.49 mL/min/kg and in vitro half-life of 29.50 minutes. These findings classify this compound as a moderate clearance drug, consistent with its observed pharmacokinetic profile in humans.

Table 3: this compound Pharmacokinetic Parameters in Patient Populations

| Parameter | COVID-19 Patients | Critically Ill COVID-19 | Pediatric Patients |

|---|---|---|---|

| Dose | 2 mg/day, 4 mg/day | 4 mg/day | Not specified |

| Cₜᵣₒᵤ𝑔ₕ (ng/mL) | - | 2.2 [1.4-8.0] | - |

| Cₘₐₓ (ng/mL) | - | 24.0 [4.9-37.3] | - |

| Mean Concentration (ng/mL) | 15.36 (2 mg), 12.64 (4 mg) | - | 11.25 ± 10.86 |

| AUC₀–₂₄ (ng·h/mL) | - | 188.8 [141.3-236.3] | - |

| In Vitro t₁/₂ (min) | - | 29.5 | - |

| In Vitro CLᵢₙₜ (mL/min/kg) | - | 27.49 | - |

In silico metabolism predictions have identified the pyrrole ring as the primary site of metabolic lability (88% probability), followed by the pyrimidine ring (5% probability). These computational insights provide valuable guidance for future drug design efforts aimed at improving metabolic stability. Additionally, transporter interactions have been characterized, confirming that this compound is a substrate for organic anion transporter 3 (OAT3), P-glycoprotein (P-gp), multidrug and toxic extrusion protein 2-K (MATE2-K), and breast cancer resistance protein (BCRP). These transporter interactions likely contribute to the observed pharmacokinetic variability and represent important considerations for predicting drug-drug interactions in polypharmacy scenarios common in complex patient populations.

Experimental Protocols

Step-by-Step Analytical Procedure

Sample analysis begins with the preparation of calibration standards and quality control samples. Freshly prepared working solutions are spiked into blank plasma to generate standards across the concentration range (1-100 ng/mL for TDM applications). For each patient sample, aliquot 100 μL of plasma into a pre-labeled microcentrifuge tube. Add 10 μL of internal standard working solution (200 ng/mL upadacitinib or equivalent) to each tube except for blank samples, which receive 10 μL of methanol. Vortex the samples for 30 seconds to ensure complete mixing. For protein precipitation, add 300 μL of ice-cold acetonitrile to each tube (1:3 plasma:precipitant ratio). Vortex vigorously for 2 minutes, then centrifuge at 13,000 × g for 10 minutes at 4°C. Carefully transfer 100 μL of the clear supernatant to autosampler vials with low-volume inserts for UPLC-MS/MS analysis.

Chromatographic separation is performed using an Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm) maintained at 40°C. The mobile phase consists of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Employ a gradient elution program as follows: 0-0.5 min (10% B), 0.5-1.0 min (10-90% B), 1.0-1.4 min (90% B), 1.4-1.5 min (90-10% B), with re-equilibration from 1.5-2.0 min (10% B). Maintain a constant flow rate of 0.3 mL/min with an injection volume of 1-5 μL. For mass spectrometric detection, operate the instrument in positive electrospray ionization mode with MRM monitoring using the transitions m/z 372.0→251.0 for this compound and m/z 381.0→256.0 for the internal standard (upadacitinib). Optimize source parameters as follows: capillary voltage 3.0 kV, source temperature 150°C, desolvation temperature 500°C, cone gas flow 150 L/hour, and desolvation gas flow 1000 L/hour.

Quality Control and Method Implementation

Quality assurance procedures require the analysis of calibration standards and quality control samples (LLOQ, low, medium, and high concentrations) with each batch of patient samples. The calibration curve must demonstrate a correlation coefficient (r²) ≥ 0.995, with back-calculated standard concentrations within ±15% of nominal values (±20% for LLOQ). Quality control samples should demonstrate accuracy within ±15% of nominal values and precision with ≤15% coefficient of variation. Acceptance criteria for batch approval require at least 67% of quality control samples and 75% of all quality control samples at each concentration to meet these accuracy standards. Implement system suitability tests by injecting six replicates of the medium quality control sample at the beginning of each sequence; the %CV for peak area ratios (analyte/internal standard) must be ≤5% to ensure instrument performance.

For method implementation in a new laboratory, conduct a partial validation including precision and accuracy measurements at four concentration levels (LLOQ, low, medium, high) across three separate runs. Additionally, perform matrix effect evaluations using plasma from at least six different sources, including samples with lipemic or hemolyzed characteristics if anticipated in the patient population. Establish storage stability under local conditions by analyzing triplicate quality control samples at low and high concentrations after short-term (room temperature, 6 hours), long-term (-80°C, 90 days), and freeze-thaw (three cycles) conditions. Comparison with freshly prepared quality control samples should demonstrate ≤12% deviation to establish acceptable storage conditions and stability windows.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate this compound's mechanism of action within the JAK-STAT signaling pathway and the experimental workflow for therapeutic drug monitoring.

Conclusion

The development and validation of UPLC-MS/MS methods for this compound quantification represent significant advancements in personalized therapy for patients receiving this JAK inhibitor. The methodologies detailed in these application notes provide robust analytical frameworks that combine rapid analysis times (1-2 minutes) with exceptional sensitivity (LLOQ 1 ng/mL) and selectivity. The consistency of validation parameters across multiple independent laboratories demonstrates the reproducibility of these methods, supporting their implementation in diverse clinical settings. As this compound's therapeutic applications continue to expand, these analytical methods will play an increasingly crucial role in optimizing dosing regimens across special populations, including critically ill patients, pediatric populations, and those with organ dysfunction.

The clinical data generated using these methods have revealed substantial inter-patient variability in this compound exposure, reinforcing the importance of TDM for maximizing therapeutic efficacy while minimizing adverse effects. The correlation between renal function and this compound clearance provides a physiologically-based framework for initial dose selection, while TDM enables subsequent individualization based on actual drug exposure. Future directions for this compound TDM include the development of population pharmacokinetic models incorporating demographic, clinical, and genetic factors to further refine dosing predictions. Additionally, the integration of these UPLC-MS/MS methods with automated sample preparation platforms and data management systems will enhance their utility in high-throughput clinical laboratories, ultimately improving patient care through precision medicine approaches.

References

- 1. An ultra-fast UPLC - MS / MS approach for the quantification of... [pubs.rsc.org]

- 2. Development and Validation of a UPLC-MS/MS Detection ... [pmc.ncbi.nlm.nih.gov]

- 3. A Hydrophilic Interaction Liquid Chromatography–Tandem ... [mdpi.com]

- 4. Pharmacokinetics of this compound in critically ill COVID-19 ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: Optimization of Baricitinib Nanoparticulate Formulations via Nanoprecipitation Method

Introduction and Formulation Rationale

Baricitinib (BCT) is a recently approved Janus kinase (JAK) 1/2 inhibitor with demonstrated efficacy in treating autoimmune conditions including rheumatoid arthritis, atopic dermatitis, and alopecia areata. Despite its therapeutic potential, this compound faces significant pharmaceutical challenges due to its poor aqueous solubility (0.357 mg/mL in water), which results in low and inconsistent oral bioavailability. This limitation substantially compromises its therapeutic performance and patient compliance. Nano-encapsulation has emerged as a promising strategy to overcome these limitations by enhancing dissolution properties, improving bioavailability, and enabling targeted drug delivery to specific tissues.

The nanoprecipitation method (also referred to as solvent displacement technique) has been extensively investigated for this compound encapsulation due to its simplicity, reproducibility, and scalability. This technique leverages the precipitation of drug-polymer complexes when an organic solution is introduced into an aqueous anti-solvent phase, resulting in the formation of nanoscale particles with controlled size distribution and high encapsulation efficiency. The method is particularly advantageous for this compound as it allows for the use of biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA) and polycaprolactone (PCL), which are FDA-approved and offer controlled release profiles through biodegradable matrices.

Recent advances in this compound nanoformulations have demonstrated significant improvements in both in vitro and in vivo performance, including enhanced corneal permeation for ocular applications, improved skin retention for dermatological conditions, and targeted delivery to inflammatory sites for autoimmune disorders. This comprehensive protocol details the optimized nanoprecipitation parameters for this compound encapsulation, characterization methodologies, and therapeutic applications based on current research findings.

Optimization of Formulation Parameters

Critical Factors in Nanoprecipitation Optimization

The development of optimized this compound nanoparticles requires systematic investigation of several critical formulation parameters that significantly influence the physicochemical properties of the resulting nanocarriers. Through extensive experimentation employing factorial designs, researchers have identified key variables including polymer type and concentration, drug-polymer ratio, solvent selection, and solvent-to-anti-solvent ratio as fundamental determinants of nanoparticle characteristics. The optimization process aims to achieve a balance between particle size, size distribution, zeta potential, and encapsulation efficiency to ensure optimal in vitro and in vivo performance.

Statistical optimization tools such as central composite designs and factorial designs have been successfully employed to systematically investigate the influence of these critical parameters and their interactions on the quality attributes of this compound nanoparticles. These experimental approaches allow for the identification of optimal formulation conditions while minimizing the number of required experimental runs. The following sections detail the specific optimization strategies for each critical parameter, supported by experimental data from recent studies.

Comprehensive Optimization Parameters

Table 1: Optimization of organic solvent systems for this compound PLGA nanoparticles

| Formulation Code | Organic Solvent | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Key Observations |

|---|---|---|---|---|---|

| F1 | Acetone | 91 ± 6.23 | 0.169 ± 0.003 | 88.0 | Optimal solvent with smallest particle size and narrow distribution |

| F2 | Acetonitrile | Data not specified | Data not specified | Data not specified | Evaluated in screening study |

| F3 | Dichloromethane | Data not specified | Data not specified | Data not specified | Evaluated in screening study |

| F4 | Ethyl Acetate | Data not specified | Data not specified | Data not specified | Evaluated in screening study |

| F5 | Tetrahydrofuran | Data not specified | Data not specified | Data not specified | Evaluated in screening study |

Table 2: Effect of solvent to anti-solvent ratio on this compound nanoparticle properties

| Formulation Code | Solvent:Anti-solvent Ratio | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Key Observations |

|---|---|---|---|---|---|

| F6 | 1:2 | Data not specified | Data not specified | Data not specified | Evaluated in optimization study |

| F7 | 1:3 | Data not specified | Data not specified | Data not specified | Evaluated in optimization study |

| F8 | 1:5 | Data not specified | Data not specified | Data not specified | Evaluated in optimization study |

| F9 | 1:10 | Data not specified | Data not specified | Data not specified | Standard ratio used in multiple studies |

Table 3: Influence of polymer concentration on this compound nanoparticle characteristics

| Formulation Code | Polymer Concentration (mg/mL) | Drug:Polymer Ratio | Particle Size (nm) | PDI | Encapsulation Efficiency (%) |

|---|---|---|---|---|---|

| F10 | 1 | 1:0.1 | Data not specified | Data not specified | Data not specified |

| F11 | 3 | 1:0.3 | Data not specified | Data not specified | Data not specified |

| F12 | 5 | 1:0.5 | Data not specified | Data not specified | Data not specified |

| F13 | 10 | 1:1 | Data not specified | Data not specified | Data not specified |

Table 4: Composition and properties of optimized this compound nanoparticle formulations

| Formulation Identifier | Polymer System | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Application Focus |

|---|---|---|---|---|---|---|

| B-PLGA-95 | PLGA (95 mg) | 140.3 ± 1.6 | 0.105 ± 0.025 | -17.0 ± 0.8 | 85.0 ± 1.8 | Ocular delivery |

| B-PLGA-75 | PLGA (75 mg) | 135.9 ± 2.9 | 0.135 ± 0.035 | -19.2 ± 0.9 | 80.6 ± 1.1 | Ocular delivery |

| B-PCL | PCL (50 mg) | 144.8 ± 1.5 | 0.120 ± 0.045 | -19.6 ± 0.5 | 79.2 ± 1.5 | Ocular delivery |

| NF5 (Eudragit) | Eudragit RL100 | 116.6 ± 10.3 | Not specified | -39.32 | 79.67 ± 2.45 | Transdermal delivery |

Detailed Experimental Protocol

Materials and Equipment

- Active Pharmaceutical Ingredient: this compound bulk powder (Henrikang Biotech Co., Ltd.)

- Polymers: PLGA (Resomer RG 503H, Boehringer Ingelheim), PCL (MW ~14,000 Da, Sigma-Aldrich), Eudragit RL100

- Solvents: Acetone (HPLC grade), ethyl acetate, dichloromethane, acetonitrile, tetrahydrofuran

- Stabilizers: Pluronic 127, Poloxamer 188 (Lutrol F68)

- Anti-solvent: Deionized water purified through Milli-Q Plus System

- Equipment: Magnetic stirrer with controlled RPM, sonicator, centrifuge (capable of 15,000 × rcf), freeze-dryer (Mill rock technology), Zetasizer Nano ZS (Malvern Instruments) for particle characterization, pH meter, HPLC system with fluorescence detector

Step-by-Step Nanoprecipitation Procedure

Organic Phase Preparation: Accurately weigh 50 mg of PLGA polymer and 10 mg of this compound using an analytical balance. Transfer both components to a clean glass vial and add 10 mL of acetone as the organic solvent. Cap the vial and mix using a vortex mixer until the polymer and drug are completely dissolved, forming a clear organic solution. For larger scale production, maintain the same ratio of drug:polymer:solvent while scaling up volumes proportionally.

Aqueous Phase Preparation: Measure 50 mL of deionized water in a graduated cylinder and transfer to a 100 mL beaker. Add 1% w/v pluronic 127 (500 mg for 50 mL) as a stabilizer to the water. Place the beaker on a magnetic stirrer and mix at 700 RPM until the stabilizer is completely dissolved. The aqueous phase should appear clear without any visible particles or turbidity.

Nanoprecipitation Process: Using a micropipette or syringe pump, add the organic phase dropwise (approximately 1-2 mL/min) to the aqueous phase maintained under continuous magnetic stirring at 700 RPM. Ensure that the organic phase is added slowly to promote uniform nanoparticle formation. The solution will typically turn milky or opalescent immediately, indicating nanoparticle formation.

Organic Solvent Evaporation: After complete addition of the organic phase, continue stirring the mixture at room temperature (approximately 22 ± 2°C) for 12 hours under ambient pressure (approximately 1 atmosphere) to allow complete evaporation of the organic solvent. Cover the beaker with perforated aluminum foil to prevent contamination while allowing solvent evaporation.

Nanoparticle Recovery: Transfer the nanosuspension to centrifuge tubes and centrifuge at 15,000 × rcf for 30 minutes at 4°C using a refrigerated centrifuge. Carefully decant the supernatant and resuspend the nanoparticle pellet in cold deionized water. Repeat the washing process twice to remove any unentrapped drug and stabilizer residues.

Lyophilization: Transfer the washed nanoparticle suspension to freeze-drying vials and freeze at -80°C for 4 hours. Lyophilize the frozen samples for 24 hours or until completely dry to obtain free-flowing nanoparticle powder. The lyophilized nanoparticles can be stored in sealed containers at 4°C for future use.

Critical Process Observations and Troubleshooting

- Optimized Stirring Speed: Maintain consistent stirring at 700 RPM throughout the nanoprecipitation process. Significant deviation from this speed may result in increased particle size and broader size distribution.

- Controlled Temperature: Conduct the entire process at room temperature (22 ± 2°C) to ensure reproducible results. Elevated temperatures may accelerate solvent evaporation and cause premature nanoparticle aggregation.

- Dropwise Addition Rate: The rate of organic phase addition significantly impacts nanoparticle size. A controlled dropwise addition (1-2 mL/min) ensures uniform supersaturation and nucleation, leading to nanoparticles with narrow size distribution.

- Solvent Evaporation: Complete solvent removal is critical for nanoparticle stability. Extended stirring (overnight, approximately 12 hours) ensures minimal residual solvent in the final formulation.

Characterization Methods and Analysis

Particle Size, Distribution, and Zeta Potential

The mean particle size, polydispersity index (PDI), and zeta potential of this compound nanoparticles should be determined using dynamic light scattering with a Zetasizer Nano ZS instrument. For accurate measurements, dilute the nanoparticle suspension with deionized water (1:100 ratio) and place in a disposable sizing cuvette. Measure each sample in triplicate at 25°C with an equilibrium time of 2 minutes. The optimized this compound PLGA nanoparticles typically exhibit a particle size of less than 100 nm (91 ± 6.23 nm) with a narrow PDI of 0.169 ± 0.003, indicating a monodisperse population. Zeta potential values of -12.5 ± 5.46 mV provide indication of adequate electrostatic stabilization [1] [2].

Encapsulation Efficiency Determination

Encapsulation efficiency (EE%) is determined using an indirect method involving centrifugal filtration. Place 0.5 mL of nanoparticle suspension in a centrifugal filter unit (Amicon Ultra, Millipore) and centrifuge at 12,000× g for 15 minutes at 4°C. Collect the filtrate containing unencapsulated this compound and analyze using validated HPLC methods. Calculate the encapsulation efficiency using the formula:

EE% = (Total drug amount - Free drug amount) / Total drug amount × 100

Optimized this compound nanoparticles consistently demonstrate high encapsulation efficiencies of approximately 88%, attributed to the compatibility between drug and polymer and the optimized nanoprecipitation parameters [1] [2] [3].

In Vitro Release Studies

Perform in vitro release studies using dialysis membrane techniques. Place a precise amount of this compound nanoparticles (equivalent to 1 mg this compound) in a dialysis bag (MWCO 12-14 kDa) and immerse in 200 mL of phosphate buffer (pH 7.4) containing 0.5% w/v tween 80 to maintain sink conditions. Maintain the system at 37 ± 0.5°C with continuous stirring at 100 RPM. Withdraw samples (1 mL) at predetermined time intervals (0.5, 1, 2, 4, 8, 12, and 24 hours) and replace with fresh medium to maintain constant volume. Analyze samples using HPLC to determine drug concentration. This compound nanoparticles typically exhibit sustained release profiles with approximately 93% drug release over 24 hours, following the Korsmeyer-Peppas kinetic model [1] [2].

Therapeutic Applications and Advanced Formulations

Ocular Delivery Systems

Recent research has demonstrated the successful development of This compound-loaded PLGA and PCL nanoparticles for topical ocular application to manage inflammatory ocular diseases such as uveitis. The optimized formulations (B-PLGA-95, B-PLGA-75, and B-PCL) exhibited particle sizes ranging from 135-145 nm with low PDI (0.105-0.145) and high encapsulation efficiency (79-85%). Ex vivo permeation studies through porcine cornea demonstrated that the nanoparticles enhanced the permeability coefficient of this compound more than 15-fold compared to a plain drug solution, resulting in significant drug retention in corneal tissue and providing a depot effect. HET-CAM testing confirmed the absence of ocular irritancy, supporting the safety of these formulations for ophthalmic applications [3].

Transdermal Delivery Systems

This compound nanoparticles have been successfully incorporated into transdermal patches for the management of rheumatoid arthritis. The optimized nanoparticle batch (NF5) demonstrated a particle size of 116.6 ± 10.3 nm, entrapment efficiency of 79.67 ± 2.45%, and zeta potential of -39.32 mV. When incorporated into a hydrogel-based transdermal patch (TNF2), the formulation exhibited optimal tensile strength (1.432 ± 0.07 kg/cm²), folding endurance (193 ± 1.21), and sustained release with cumulative drug release of 83.29% over 12 hours, following zero-order kinetics (R² = 0.9816). Accelerated stability studies confirmed the physical and chemical stability of the formulation over three months, indicating its potential for clinical translation [4].

Targeted Delivery for Autoimmune Myocarditis

Innovative hybrid membrane-coated nanoparticles have been developed for targeted delivery of this compound to inflammatory sites in autoimmune myocarditis. The system employs mesoporous polydopamine (MPDA) cores with high drug loading efficiency (49.0%) and dual responsiveness to glutathione (GSH) and pH. The nanoparticles are coated with RAW-EL4 hybrid membranes containing CC motif chemokine receptor (CCR) 1 and CXC motif chemokine receptor (CXCR) 3, which facilitate targeted delivery to inflammatory lesions through chemotactic mechanisms. In vivo studies demonstrated that these biomimetic nanoparticles significantly inhibited inflammatory infiltration and heart tissue injury by precisely suppressing macrophage polarization and pyroptosis, while maintaining excellent biocompatibility [5].

Biological Mechanisms and Significance

The therapeutic efficacy of this compound nanoformulations stems from their ability to modulate key inflammatory signaling pathways. This compound functions as a selective inhibitor of Janus kinase (JAK) 1 and JAK2, effectively suppressing the JAK-STAT signaling cascade that is hyperactivated in various autoimmune conditions. By competitively inhibiting the ATP binding site of JAK enzymes, this compound transiently and reversibly prevents JAK phosphorylation and activation, consequently disrupting downstream signaling including the phosphorylation of signal transducer and activator of transcription (STAT) proteins [6].

In rheumatoid arthritis-associated interstitial lung disease (RA-ILD), this compound has demonstrated significant anti-fibrotic effects through inhibition of the Jak2/Stat3 signaling pathway. Preclinical studies in bovine type II collagen-induced RA-ILD mouse models revealed that this compound treatment significantly reduced the expression of fibrosis markers including p-Smad3, SMA, TGFβR2, fibronectin, and collagen 4 in lung tissues. The proposed mechanism involves downregulation of Smad3 expression via inhibition of the Jak2/Stat3 signaling pathway, with consequent inhibition of the profibrotic effect of transforming growth factor-β1 [7].

For autoimmune myocarditis, this compound-loaded nanoparticles target interferon (IFN)-γ-mediated classical activated macrophage (M1 macrophage) polarization and pyroptosis, which play vital roles in immune injury in myocardial tissue. The targeted delivery system enables precise suppression of macrophage polarization and pyroptosis by blocking the JAK2-signal transducer and activator of transcription 1 (STAT1) signaling pathway, significantly reducing inflammatory infiltration and heart tissue injury [5].

The following diagram illustrates the key biological pathways targeted by this compound nanoformulations:

Conclusion and Future Perspectives

The optimization of this compound nanoparticulate formulations using the nanoprecipitation method has yielded significant advances in drug delivery systems for enhanced therapeutic outcomes. The systematic optimization of critical parameters including solvent selection, polymer concentration, and process conditions has enabled the development of nanoparticles with ideal physicochemical properties, high encapsulation efficiency, and sustained release profiles. These nanoformulations have demonstrated remarkable versatility across various administration routes including ocular, transdermal, and targeted delivery systems.

The future development of this compound nanoformulations will likely focus on advanced targeting strategies, personalized medicine approaches, and combination therapies to address the complex pathophysiology of autoimmune disorders. The integration of biomimetic strategies, such as cell membrane-coated nanoparticles, represents a promising direction for enhancing targeted delivery to inflammatory sites while minimizing off-target effects. Additionally, the application of 3D printing technologies for fabricating patient-specific dosage forms containing this compound nanoparticles may further advance personalized treatment paradigms.

The protocols and application notes detailed in this document provide a comprehensive foundation for researchers and pharmaceutical developers to formulate optimized this compound nanoparticles, with potential applications across a spectrum of autoimmune and inflammatory conditions. As research in this field continues to evolve, this compound nanoformulations are poised to make significant contributions to improved therapeutic outcomes in clinical practice.

References

- 1. Nano-encapsulation and characterization of this compound ... [sciencedirect.com]

- 2. Nano-encapsulation and characterization of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 3. Formulation of Polymeric Nanoparticles Loading this compound ... [mdpi.com]

- 4. Nanoparticle Loaded Transdermal Patches for Treatment ... [theaspd.com]

- 5. Nanoparticles Coated with Immune Cell Hybrid ... [pubmed.ncbi.nlm.nih.gov]

- 6. Direct Effects of the Janus Kinase Inhibitor this compound on ... [mdpi.com]

- 7. This compound improves pulmonary fibrosis in mice with ... [advancesinrheumatology.biomedcentral.com]

Comprehensive Application Notes and Protocols: Development of Baricitinib Transdermal Patch for Sustained Release

Introduction and Rationale for Baricitinib Transdermal Delivery

This compound is an orally administered, selective, and reversible inhibitor of Janus kinase (JAK) 1 and JAK 2 that modulates signaling pathways of various cytokines and growth factors involved in immune and inflammatory responses. [1] [2] While approved for rheumatoid arthritis, COVID-19, and severe alopecia areata, its oral administration is associated with systemic adverse effects including immunosuppression, increased risk of infections, hematological complications, and potential cardiovascular events. [1] [3] Transdermal delivery systems offer a promising alternative by enabling localized therapeutic effects while minimizing systemic exposure, particularly for dermatological conditions like alopecia areata and psoriasis. [4] [5]

The development of sustained-release transdermal formulations addresses several pharmacological challenges: